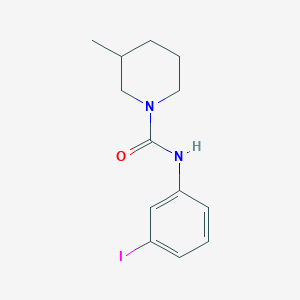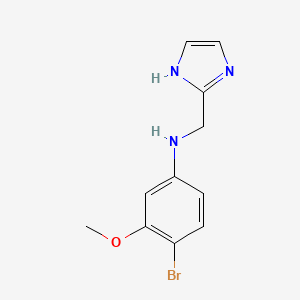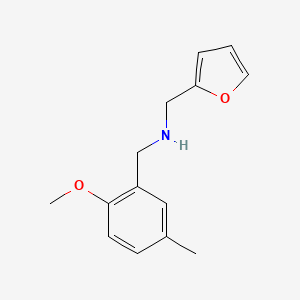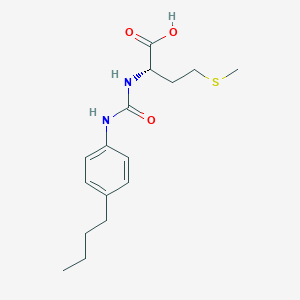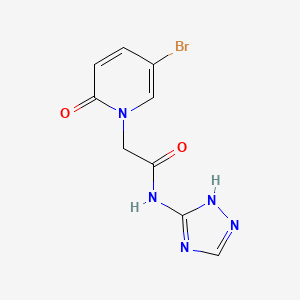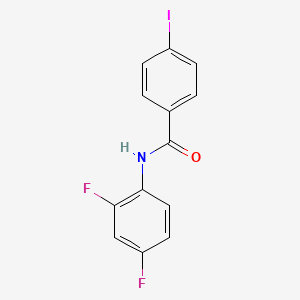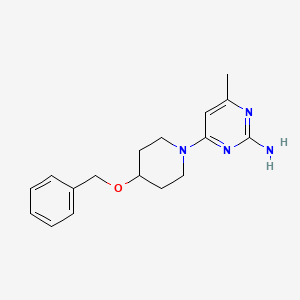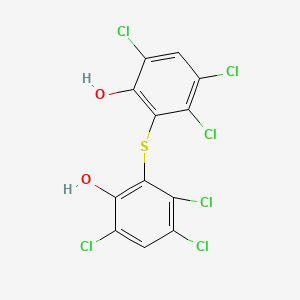
6,6'-Thiobis(2,4,5-trichlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Thiobis(2,4,5-trichlorophenol) is a chemical compound that belongs to the class of chlorophenols. It is characterized by the presence of three chlorine atoms attached to the phenol ring and a sulfur atom linking two phenol units. This compound is known for its antimicrobial properties and has been used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Thiobis(2,4,5-trichlorophenol) typically involves the chlorination of phenol followed by the introduction of a sulfur linkage. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled temperature and pressure to ensure the selective chlorination of the phenol rings.
Industrial Production Methods
In industrial settings, the production of 6,6’-Thiobis(2,4,5-trichlorophenol) is carried out in large-scale reactors where the chlorination and sulfur linkage formation are optimized for high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and improve the efficiency of the production.
化学反応の分析
Types of Reactions
6,6’-Thiobis(2,4,5-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur linkage, resulting in the formation of individual chlorophenol units.
Substitution: The chlorine atoms on the phenol rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6,6’-Thiobis(2,4,5-trichlorophenol) has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.
Medicine: Research has explored its potential use as an antiseptic and disinfectant due to its ability to inhibit the growth of bacteria and fungi.
Industry: It is employed in the formulation of pesticides, fungicides, and wood preservatives to protect against microbial degradation.
作用機序
The antimicrobial activity of 6,6’-Thiobis(2,4,5-trichlorophenol) is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: A chlorinated phenol with similar antimicrobial properties but lacks the sulfur linkage.
Pentachlorophenol: Another chlorophenol used as a pesticide and wood preservative, known for its higher toxicity.
2,4-Dichlorophenol: A less chlorinated phenol with lower antimicrobial activity compared to 6,6’-Thiobis(2,4,5-trichlorophenol).
Uniqueness
6,6’-Thiobis(2,4,5-trichlorophenol) is unique due to the presence of the sulfur linkage, which enhances its antimicrobial properties and makes it more effective in certain applications compared to other chlorophenols. The sulfur atom also contributes to its distinct chemical reactivity and potential for forming various derivatives.
特性
分子式 |
C12H4Cl6O2S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H4Cl6O2S/c13-3-1-5(15)9(19)11(7(3)17)21-12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H |
InChIキー |
FLBPYLKSSDOEOO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)SC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


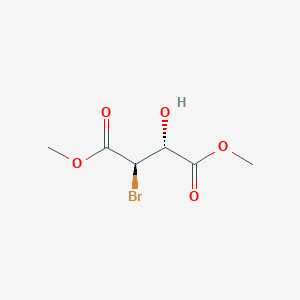
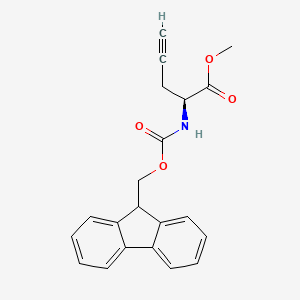

![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)
